1-{4,4-dichloro-3-[(4-methylphenyl)thio]-2-nitro-2-butenoyl}pyrrolidine
Overview
Description
1-{4,4-dichloro-3-[(4-methylphenyl)thio]-2-nitro-2-butenoyl}pyrrolidine is a chemical compound that has been the subject of scientific research for many years. This compound is known to have a variety of biochemical and physiological effects, and has been studied extensively for its potential applications in the field of medicine and drug development.
Mechanism of Action
The mechanism of action of 1-{4,4-dichloro-3-[(4-methylphenyl)thio]-2-nitro-2-butenoyl}pyrrolidine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. This compound has been shown to have a high affinity for certain receptors in the body, which may contribute to its biological effects.
Biochemical and Physiological Effects:
1-{4,4-dichloro-3-[(4-methylphenyl)thio]-2-nitro-2-butenoyl}pyrrolidine has been shown to have a variety of biochemical and physiological effects in laboratory studies. These effects include the inhibition of certain enzymes and signaling pathways, as well as the modulation of immune system function.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-{4,4-dichloro-3-[(4-methylphenyl)thio]-2-nitro-2-butenoyl}pyrrolidine in laboratory experiments is its high potency and selectivity. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experimental settings.
Future Directions
There are many potential future directions for research on 1-{4,4-dichloro-3-[(4-methylphenyl)thio]-2-nitro-2-butenoyl}pyrrolidine. Some possible areas of investigation include the development of new drug formulations and delivery methods, the identification of new biological targets for this compound, and the exploration of its potential applications in the treatment of various diseases and conditions. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential side effects.
Scientific Research Applications
1-{4,4-dichloro-3-[(4-methylphenyl)thio]-2-nitro-2-butenoyl}pyrrolidine has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound has been shown to have a variety of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.
properties
IUPAC Name |
(E)-4,4-dichloro-3-(4-methylphenyl)sulfanyl-2-nitro-1-pyrrolidin-1-ylbut-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O3S/c1-10-4-6-11(7-5-10)23-13(14(16)17)12(19(21)22)15(20)18-8-2-3-9-18/h4-7,14H,2-3,8-9H2,1H3/b13-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJJXZJPFWQXQV-OUKQBFOZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=C(C(=O)N2CCCC2)[N+](=O)[O-])C(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S/C(=C(\C(=O)N2CCCC2)/[N+](=O)[O-])/C(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4,4-dichloro-3-(4-methylphenyl)sulfanyl-2-nitro-1-pyrrolidin-1-ylbut-2-en-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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